Methyl 4-(4-methoxyphenyl)-3-oxobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAMNPNXYYKUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650157 | |
| Record name | Methyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100117-84-8 | |
| Record name | Methyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Methyl 4 4 Methoxyphenyl 3 Oxobutanoate
Established Synthetic Routes to Methyl 4-(4-methoxyphenyl)-3-oxobutanoate
Several reliable pathways have been established for the synthesis of β-keto esters, which are directly applicable to the preparation of this compound. These routes typically begin with commercially available precursors and involve key bond-forming reactions.
In the context of multi-step syntheses for β-keto esters, the esterification step is often the final transformation. A prevalent method involves the alcoholysis of a highly reactive intermediate, such as an acyl-substituted Meldrum's acid. For the synthesis of the target compound, this would involve heating the intermediate in methanol (B129727). chemicalbook.com This reaction proceeds efficiently, often by refluxing, to yield the final methyl ester product. chemicalbook.comnih.gov While classic Fischer-Speier esterification, the reaction of a carboxylic acid with an alcohol under acid catalysis, is a fundamental method for creating esters, it is less commonly used for the direct synthesis of sensitive molecules like β-keto esters due to the potential for side reactions under harsh acidic conditions. masterorganicchemistry.comlibretexts.orgyoutube.com The reactivity of the β-keto group makes milder, more specific methods preferable.
An alternative approach involves the transesterification of another ester, where an existing ester is exchanged by reacting the compound with 4-methoxybenzyl alcohol, often in the presence of an acid catalyst. nih.gov The synthesis of β-keto esters can also be achieved through the reaction of thioesters with magnesium bromide diethyletherate (MgBr₂·OEt₂) and a non-nucleophilic base, which can then be converted to the corresponding ester. organic-chemistry.org
The ketone functionality at the C3 position (the β-position relative to the ester) is a defining feature of the target molecule. Its formation is not a separate step but an integral part of the primary synthetic sequence that builds the β-keto ester backbone. In the widely used Meldrum's acid route, the condensation reaction intrinsically establishes the 3-oxo group. chemicalbook.comnih.gov Spectroscopic characterization, specifically Nuclear Magnetic Resonance (NMR), has confirmed that β-keto esters synthesized through these methods predominantly exist in their keto tautomeric form rather than the alternative enol form. nih.gov
The biosynthesis of natural methyl ketones is understood to occur via the hydrolysis of a β-ketoacyl-acyl carrier protein (ACP) intermediate, followed by decarboxylation of the resulting β-keto acid. nih.gov While not a synthetic laboratory method, this biological pathway underscores the inherent chemistry of β-keto acids as precursors to ketones. General organic synthesis provides numerous methods for ketone preparation, such as the oxidation of secondary alcohols or the hydrolysis of β-keto acid esters, though these are less direct for the primary synthesis of the target compound. wikipedia.org
The most effective and commonly cited multi-step synthesis for compounds structurally analogous to this compound involves the condensation of a substituted phenylacetic acid derivative with Meldrum's acid. nih.gov This approach offers high yields and good control over the final product.
The general sequence is as follows:
Activation of Carboxylic Acid : The synthesis begins with 4-methoxyphenylacetic acid. This starting material is first "activated" to make it more reactive. This can be achieved by converting it to an acid chloride (e.g., using thionyl chloride) or by using coupling agents like N,N′-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.comnih.gov
Condensation with Meldrum's Acid : The activated 4-methoxyphenylacetic acid derivative is then reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid). This reaction forms a key intermediate, an acyl-Meldrum's acid derivative. nih.gov
Alcoholysis to Form the β-Keto Ester : The final step is the reaction of this intermediate with an alcohol. For the target compound, the intermediate is heated in methanol, which acts as both the solvent and the reagent, to yield this compound. chemicalbook.com
A similar strategy has been successfully used to synthesize various β-keto esters with yields ranging from 65% to 96%. nih.gov
| Starting Material | Key Reagents | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenylacetyl chloride | Meldrum's acid, Pyridine (B92270), Methanol | CH2Cl2, Methanol | 3-Oxo-4-phenyl-butyric acid methyl ester | 72% | chemicalbook.com |
| 2-Methoxyphenylacetic acid | Meldrum's acid, DCC, DMAP, tert-Butanol | Dichloromethane, tert-Butanol | tert-Butyl 4-(2-methoxyphenyl)-3-oxobutanoate | 75% | nih.gov |
Another established route is the Claisen condensation, where an ester is reacted with another ester in the presence of a strong base. For instance, heteroaryl esters can be reacted with ethyl acetate (B1210297) using lithium bis(trimethylsilyl)amide (LiHMDS) as the base to form β-keto esters. nih.gov
Friedel-Crafts acylation is a cornerstone of organic synthesis for attaching an acyl group to an aromatic ring and is highly relevant for creating key precursors. scirp.org While not a direct pathway to this compound, it is the primary method for synthesizing 4-methoxyacetophenone from anisole (B1667542). scirp.orgresearchgate.net In this reaction, anisole is treated with an acylating agent like acetic anhydride (B1165640) in the presence of a catalyst.
This reaction is notable for its high regioselectivity, overwhelmingly favoring acylation at the para position of the methoxy (B1213986) group, leading to 4-methoxyacetophenone as the major product. scirp.org This ketone could then theoretically be converted to the target β-keto ester through subsequent synthetic steps. The use of solid acid catalysts like zeolites has been shown to be a green and efficient alternative to traditional Lewis acids. scirp.orgresearchgate.net
| Catalyst (Mordenite Zeolite) | Reaction Time | Conversion | Selectivity for 4-Methoxyacetophenone | Reference |
|---|---|---|---|---|
| MOR (SiO2/Al2O3 = 200) | 3 h | >99% | >99% | scirp.org |
| MOR (SiO2/Al2O3 = 110) | 2 h | >99% | >99% | scirp.org |
Catalytic Strategies in the Synthesis of this compound and its Derivatives
Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental profile of organic syntheses. For the preparation of the target compound and its analogues, various catalytic strategies are employed.
Acid catalysis is the hallmark of the Fischer-Speier esterification, one of the most fundamental reactions for synthesizing esters from carboxylic acids and alcohols. masterorganicchemistry.comyoutube.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. youtube.com The reaction proceeds through a tetrahedral intermediate, and subsequent elimination of water yields the ester. masterorganicchemistry.com Every step in this process is reversible. masterorganicchemistry.comyoutube.com
However, in the context of the multi-step synthesis of this compound via the Meldrum's acid route, the final alcoholysis step is typically conducted by heating the intermediate in the alcohol, which proceeds efficiently without the need for an external acid catalyst. chemicalbook.comnih.gov The introduction of a strong acid could risk degradation of the product. For other esterification needs, solid acid catalysts like the Dowex H+ resin offer a reusable and environmentally friendlier alternative to strong mineral acids. nih.gov
Phase Transfer Catalysis for Related Dihydropyrimidinone Synthesis
Phase transfer catalysis (PTC) has proven to be an effective strategy for the synthesis of dihydropyrimidinones (DHPMs) in a three-component Biginelli reaction. scirp.orgscirp.org This reaction typically involves the condensation of an aldehyde, a β-keto ester like ethyl acetoacetate, and urea (B33335) or thiourea. scirp.orgrsc.org In this method, quaternary ammonium (B1175870) salts such as tetrabutylammonium (B224687) bromide (TBAB), tetrabutylammonium chloride (TBAC), or methyltrioctylammonium chloride (Aliquat-336) are employed as phase transfer catalysts in an aqueous sodium hydroxide (B78521) medium. scirp.org
The use of these catalysts facilitates the reaction between reactants present in different phases (organic and aqueous), leading to moderate to good yields of the desired dihydropyrimidinone products. scirp.org It has been observed that the choice of the catalyst, including the alkyl chain length and the counter anion of the quaternary ammonium salt, can influence the reaction yield. scirp.orgresearchgate.net For instance, catalysts with longer alkyl chains tend to increase the yield, while chloride anions are generally more effective than bromide anions. scirp.org
A proposed mechanism for the PTC-catalyzed Biginelli reaction involves the formation of an acylimine intermediate from the condensation of the aldehyde and urea in the organic phase. scirp.org Simultaneously, the β-keto ester is deprotonated by the hydroxide ion in the aqueous phase to form an enolate, which is then transferred to the organic phase by the quaternary ammonium cation (Q+) as a Q+-enolate intermediate. scirp.org This is followed by the addition of the enolate to the acylimine, cyclization, and subsequent dehydration to afford the final dihydropyrimidinone product. scirp.org
One specific example is the synthesis of 5-ethoxycarbonyl-6-methyl-4-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one, which has been successfully achieved using this methodology. researchgate.net The reaction of p-methoxy benzaldehyde, ethyl acetoacetate, and urea in the presence of a catalytic amount of HPA-Montmorillonite-KSF under solvent-free conditions also yields the corresponding dihydropyrimidinone in good yield. rsc.org
Organic Photoredox Catalysis and Mechanistic Studies in Related Systems
Organic photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of chemical transformations under mild conditions using visible light as a renewable energy source. colostate.eduprinceton.eduprinceton.edunih.gov This approach relies on the ability of photocatalysts, which can be metal complexes or organic dyes, to absorb light and initiate single-electron transfer (SET) processes with organic substrates, thereby generating reactive radical intermediates. princeton.eduprinceton.edu These intermediates can then participate in various bond-forming reactions that are often difficult to achieve through traditional thermal methods. princeton.edunih.gov
The field has seen significant advancements in the development of new reaction mechanisms, particularly through multicatalytic strategies. princeton.edu Mechanistic studies are crucial for understanding the intricate pathways of these light-driven reactions, including the roles of substrate-photocatalyst interactions and the nature of the light-absorbing species. colostate.edu
In the context of compounds related to this compound, photoredox catalysis has been utilized for various transformations. For instance, it has been applied to the 1,4-conjugate addition of N-methyl radicals to electron-deficient olefins, which is achieved through the decarboxylation of N-substituted acetic acids. nih.gov This method allows for the synthesis of biologically relevant N-substituted heterocyclic motifs. nih.gov
Furthermore, the principles of photoredox catalysis are being explored for their potential in activating a broad range of substrates and enabling challenging bond constructions. colostate.eduprinceton.edu The continuous development in this area holds promise for inventing and improving synthetic methodologies with enhanced efficiency and sustainability. nih.gov
Reaction Mechanisms and Intermediate Formation
The reactivity of this compound is primarily dictated by the interplay of its constituent functional groups: the ketone, the ester, and the methoxy-substituted phenyl ring.
Reactivity of Carbonyl and Ester Moieties
This compound possesses two key reactive sites: a ketone carbonyl group and a methyl ester group. chemicalbook.com The presence of both a ketone and an ester functional group separated by a four-carbon chain characterizes it as a gamma-keto ester. The ketone carbonyl group is a primary site for nucleophilic addition reactions. chemicalbook.com The ester moiety, on the other hand, can undergo reactions such as hydrolysis or transesterification. chemicalbook.comlibretexts.org The relative reactivity of these two groups can be influenced by the reaction conditions and the nature of the attacking reagent.
Nucleophilic Attack Pathways
The carbonyl carbon of the ketone is electrophilic and thus susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which can then undergo further reactions. Similarly, the carbonyl carbon of the ester group can also be a target for nucleophilic attack, potentially leading to substitution at the acyl carbon. The specific pathway taken will depend on the strength and type of the nucleophile, as well as steric and electronic factors within the molecule.
Role of Methoxy Group in Reactivity and Interactions
The methoxy group (-OCH3) on the para position of the phenyl ring plays a significant role in modulating the reactivity of the molecule. nih.gov As an electron-donating group, it increases the electron density of the aromatic ring through resonance. This electronic effect can influence the electrophilicity of the adjacent ketone carbonyl group. The methoxy group is a common substituent in many drug molecules and can impact ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Studies on related systems have shown that the position and number of methoxy groups can significantly affect binding affinities to biological targets. csic.es For instance, the removal or repositioning of a methoxy group can alter the binding energy of a molecule to its protein target. csic.es
Formation of Key Intermediates (e.g., β-keto ester intermediates)
β-Keto esters, such as this compound, are valuable intermediates in organic synthesis. libretexts.orgresearchgate.net They can be synthesized through various methods, including the Claisen condensation, which involves the reaction of two ester molecules in the presence of a strong base. libretexts.org A key step in many reactions involving β-keto esters is the formation of an enolate intermediate. The α-hydrogens (protons on the carbon between the two carbonyl groups) are acidic and can be removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. The formation of these β-keto ester intermediates is often a crucial step in the synthesis of more complex molecules, including pyrazolones, through reactions with reagents like hydrazine (B178648). researchgate.net
Industrial Synthesis and Scale-Up Considerations
The industrial synthesis of this compound is not commonly detailed in a single, publicly available process. However, a plausible and efficient industrial route can be constructed based on well-established chemical transformations. This pathway involves three primary stages:
Friedel-Crafts Acylation: Synthesis of the precursor, 4-(4-methoxyphenyl)-4-oxobutanoic acid.
Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.
Claisen-type Condensation: Formation of the target β-keto ester.
Step 1: Friedel-Crafts Acylation for 4-(4-methoxyphenyl)-4-oxobutanoic acid
The initial step involves the Friedel-Crafts acylation of anisole with succinic anhydride. google.comresearchgate.net This reaction is a classic method for forming the aryl ketone structure. For industrial-scale production, the choice of solvent is critical to ensure high yield and ease of product isolation. While various solvents can be used, dichlorobenzene has been identified as a particularly effective solvent for this reaction. google.com It offers the advantage of high solubility for the reactants and allows for the isolation of high-purity 4-(4-methoxyphenyl)-4-oxobutanoic acid with a high para-isomer ratio (up to 99%) simply by filtration, as the ortho and meta isomers remain more soluble. google.com The reaction is catalyzed by a Lewis acid, typically aluminum chloride. nih.gov
Key considerations for scale-up include:
Raw Material Handling: Anisole and succinic anhydride are the primary reactants. Aluminum chloride is moisture-sensitive and requires handling in a controlled, dry environment.
Solvent Selection: Dichlorobenzene is a suitable solvent for achieving high para-selectivity and simplifying purification. google.com
Temperature Control: The reaction is exothermic, and maintaining a controlled temperature, typically between -20°C and 20°C, is crucial to minimize side reactions and ensure product quality. google.com
Work-up and Isolation: The reaction is quenched by pouring the mixture into iced dilute hydrochloric acid. The product, being a crystalline solid, can then be isolated by filtration. google.com
Step 2: Esterification to Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
The second stage is the esterification of the 4-(4-methoxyphenyl)-4-oxobutanoic acid produced in the first step. For industrial applications, an ideal esterification method should be efficient, use low-cost and recyclable catalysts, and allow for simple product purification. nih.gov One such method that has been demonstrated to be suitable for large-scale synthesis is catalysis by N-bromosuccinimide (NBS). nih.gov This method is metal-free and tolerant to air and moisture, which simplifies the operational requirements. nih.gov
The reaction is typically carried out by reacting the carboxylic acid with methanol in the presence of a catalytic amount of NBS. The optimal temperature for this conversion is around 70°C. nih.gov
Scale-up considerations for this step include:
Catalyst Loading: A catalytic amount of NBS (e.g., 7 mol%) is sufficient, which is economically favorable on a large scale. nih.gov
Reaction Conditions: The reaction can be performed under neat conditions or with a minimal amount of solvent, which reduces waste. nih.gov
Purification: The resulting methyl ester can be purified through distillation or crystallization.
Step 3: Claisen-type Condensation to this compound
The final step to produce this compound is a Claisen-type condensation. This reaction involves the condensation of two ester molecules in the presence of a strong base. numberanalytics.commasterorganicchemistry.com In this specific case, it would likely be a mixed or directed Claisen condensation between methyl 4-(4-methoxyphenyl)-4-oxobutanoate and another ester, such as methyl acetate, or a self-condensation followed by a specific workup. The use of a strong base, such as sodium methoxide (B1231860) or sodium hydride, is necessary to generate the enolate anion required for the condensation. numberanalytics.comlibretexts.org
For industrial-scale Claisen condensations, several factors are critical:
Base Selection: Sodium hydride is a powerful base but can be hazardous on a large scale due to the production of hydrogen gas. numberanalytics.com Sodium methoxide is a common alternative. libretexts.org The choice of base must not lead to unwanted side reactions like saponification.
Temperature and Reaction Time: The reaction is typically exothermic, and temperature control is essential to prevent side reactions and decomposition of the product. numberanalytics.com Continuous flow reactors can be an effective strategy for scaling up while maintaining optimal temperature control. numberanalytics.com
Work-up: The reaction is quenched with an acid to neutralize the base and the enolate product. google.com Subsequent purification is typically achieved through distillation under reduced pressure.
Below is a data table summarizing the plausible industrial synthesis pathway:
| Step | Reaction | Reactants | Catalyst/Base | Solvent | Key Parameters | Product |
| 1 | Friedel-Crafts Acylation | Anisole, Succinic anhydride | Aluminum chloride | Dichlorobenzene | Temperature: -20°C to 20°C, High para-selectivity. google.com | 4-(4-methoxyphenyl)-4-oxobutanoic acid |
| 2 | Esterification | 4-(4-methoxyphenyl)-4-oxobutanoic acid, Methanol | N-bromosuccinimide (NBS) | Neat or minimal solvent | Temperature: ~70°C, Metal-free. nih.gov | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate |
| 3 | Claisen-type Condensation | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate, Methyl acetate (plausible) | Sodium methoxide | Anhydrous, inert solvent (e.g., Toluene) | Anhydrous conditions, controlled temperature. numberanalytics.comlibretexts.org | This compound |
Advanced Applications in Organic Synthesis and Medicinal Chemistry
Methyl 4-(4-methoxyphenyl)-3-oxobutanoate as a Synthetic Building Block
The strategic placement of functional groups in this compound allows for its participation in a variety of chemical transformations, rendering it an essential building block in the synthesis of intricate molecular architectures.
Preparation of Complex Molecules
The synthesis of complex molecules often relies on the use of versatile starting materials that can be elaborated through various chemical reactions. escholarship.org this compound fits this description, providing a scaffold that can be modified to construct more elaborate structures. Its utility is demonstrated in the development of novel drug analogues and in the total synthesis of natural products. escholarship.org The reactivity of its dicarbonyl moiety allows for the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the assembly of complex molecular frameworks. northwestern.edu
Intermediate in Pharmaceutical and Agrochemical Production
The value of this compound extends to its role as a key intermediate in the production of pharmaceuticals and agrochemicals. For instance, it is a precursor in the synthesis of certain pharmaceutical compounds, where its structural core is incorporated into the final active molecule. researchgate.net An optimized synthesis of a key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, highlights the industrial relevance of such intermediates. researchgate.net Furthermore, derivatives of this compound are explored for their potential herbicidal activity, indicating its utility in the agrochemical sector. nih.gov
Synthesis of Heterocyclic Scaffolds and Derivatives
Heterocyclic compounds are of paramount importance in medicinal chemistry due to their prevalence in natural products and synthetic drugs. This compound is a key precursor for the synthesis of several important heterocyclic systems.
Pyrazole (B372694) Derivatives and Related Heterocycles
Pyrazoles are a class of heterocyclic compounds known for their wide range of biological activities. The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comchim.it this compound can serve as the 1,3-dicarbonyl component in this reaction, leading to the formation of pyrazoles with a 4-methoxyphenyl (B3050149) substituent. Various synthetic strategies have been developed for the creation of functionalized pyrazoles, including multicomponent reactions and metal-catalyzed processes. mdpi.comresearchgate.net
Table 1: Synthesis of Pyrazole Derivatives
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 1,3-Dicarbonyl Compounds & Hydrazine Derivatives | Cyclocondensation | Polysubstituted Pyrazoles | mdpi.com |
| N′-benzylidene tolylsulfonohydrazides & Ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver-catalyzed reaction | 5-aryl-3-trifluoromethyl pyrazoles | mdpi.com |
Isoxazole (B147169) Scaffold Synthesis and Functionalization
Isoxazoles and their partially saturated derivatives, isoxazolines, are another class of five-membered heterocyclic compounds with significant biological properties. mdpi.com The synthesis of isoxazoles can be achieved by reacting a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.com In this context, this compound can be utilized to produce isoxazoles bearing a 4-methoxyphenyl group. The reaction proceeds through the formation of an imine with one carbonyl group, followed by an intramolecular attack of the hydroxyl group on the second carbonyl and subsequent dehydration to form the aromatic isoxazole ring. youtube.com Various methods, including multicomponent reactions, have been developed for the efficient synthesis of isoxazole derivatives. nih.gov
A notable method for synthesizing 3,4,5-trisubstituted isoxazoles involves the [3 + 2]-cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds in an aqueous medium. beilstein-journals.org This approach offers mild reaction conditions and good yields.
Dihydropyrimidinone Synthesis
Dihydropyrimidinones (DHPMs) are heterocyclic compounds with a broad spectrum of pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties. nih.govrsc.org The most common method for their synthesis is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. sctunisie.org this compound can act as the β-ketoester component in this reaction.
The reaction typically involves the condensation of 4-methoxybenzaldehyde, this compound, and urea under acidic conditions to yield the corresponding dihydropyrimidinone. jmchemsci.com Various catalysts and conditions have been explored to improve the efficiency and yield of the Biginelli reaction, including the use of silica-chloride under solvent-free conditions and ultrasonic irradiation. nih.govsctunisie.org
Table 2: Synthesis of Dihydropyrimidinones via Biginelli Reaction
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|---|
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | H2SO4, 80°C | Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | jmchemsci.com |
| Aldehyde | Ethyl acetoacetate | Urea/Thiourea | Silica chloride, 80°C, solvent-free | 4-Aryl substituted 3,4-dihydropyrimidinones | nih.gov |
Quinazolinone and Quinazoline (B50416) Derivatives
Quinazolinones and quinazolines are classes of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The synthesis of these scaffolds often involves the condensation of a β-dicarbonyl compound with an appropriate amino-substituted aromatic precursor.
A general and efficient method for the synthesis of 2-substituted quinazolinones involves the phosphorous acid-catalyzed cyclocondensation of β-ketoesters with o-aminobenzamides. organic-chemistry.orgacs.orgorganic-chemistry.orgacs.org This reaction proceeds through a selective C-C bond cleavage under metal- and oxidant-free conditions, offering an environmentally benign route to these important heterocycles. organic-chemistry.orgacs.orgorganic-chemistry.orgacs.org While specific examples utilizing this compound are not detailed in the cited literature, the general applicability of this method suggests its potential as a substrate. The reaction would likely proceed through the initial formation of an enamine intermediate, followed by cyclization and subsequent cleavage of the acetyl group to yield the quinazolinone core.
The general reaction scheme is as follows:
Scheme 1: Proposed synthesis of a quinazolinone derivative from this compound and 2-aminobenzamide.
Another versatile approach to quinazolinone and quinazoline derivatives is the ruthenium-catalyzed dehydrogenative and deaminative coupling reaction of 2-aminobenzamides or 2-aminophenyl ketones with amines. nih.gov This methodology provides a direct and efficient route to these heterocyclic systems.
Pyranone Analogs and Related Cytotoxic Agents
Pyranones, six-membered oxygen-containing heterocyclic compounds, are prevalent in numerous natural products and have been shown to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines. The synthesis of functionalized pyran-2-ones can be achieved from β-ketoesters. nih.govresearchgate.net A study by Gryko and co-workers describes a method for the synthesis of 5-aryl-4-(arylethynyl)pyran-2-ones from β-ketoesters, 1,4-diarylbuta-1,3-diynes, and arynes. nih.gov This approach, while not explicitly using this compound, provides a framework for its potential application in the synthesis of complex pyranone structures.
The cytotoxic potential of pyranone-containing scaffolds has been investigated. For instance, a study on pyrano[4,3-b]chromones demonstrated their cytotoxic activity against human oral squamous cell carcinoma cell lines. nih.gov This suggests that pyranone analogs derived from this compound could also possess interesting cytotoxic properties, warranting further investigation.
Nicotinic Acid Derivatives from Enamino Keto Esters
Nicotinic acid (niacin) and its derivatives are important compounds in both biological and synthetic chemistry. The Hantzsch pyridine (B92270) synthesis is a classic multi-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to the corresponding pyridine derivatives. wikipedia.orgorganic-chemistry.orgyoutube.comnih.gov This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org
This compound can, in principle, serve as the β-ketoester component in the Hantzsch synthesis. The reaction would proceed through the formation of an enamino keto ester intermediate, which then undergoes cyclization and dehydration to afford a dihydropyridine (B1217469). Subsequent oxidation would yield the corresponding nicotinic acid derivative. The general mechanism involves the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These two intermediates then combine to form the dihydropyridine ring. organic-chemistry.org
Formation of Structurally Related Oxobutanoates and Butyric Acid Derivatives
The structural motif of this compound is shared by a number of related compounds that are also of interest in organic synthesis and medicinal chemistry. The following subsections describe the formation of three such analogs.
Methyl 4-(3-chloro-4-methoxyphenyl)-4-oxobutanoate and Analogs
The synthesis of Methyl 4-(3-chloro-4-methoxyphenyl)-4-oxobutanoate can be envisioned through a Friedel-Crafts acylation reaction. rsc.orgstackexchange.comnih.govvedantu.com This well-established method for forming carbon-carbon bonds to an aromatic ring would involve the reaction of 2-chloroanisole (B146271) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-(3-chloro-4-methoxyphenyl)-4-oxobutanoic acid. Subsequent esterification of the resulting carboxylic acid with methanol (B129727) would yield the desired methyl ester.
The reaction proceeds via the formation of an acylium ion from succinic anhydride and the Lewis acid, which then acts as the electrophile in the electrophilic aromatic substitution reaction with 2-chloroanisole. stackexchange.com
| Step | Reaction | Reagents and Conditions |
|---|---|---|
| 1 | Friedel-Crafts Acylation | 2-Chloroanisole, Succinic anhydride, AlCl₃ |
| 2 | Esterification | 4-(3-chloro-4-methoxyphenyl)-4-oxobutanoic acid, Methanol, Acid catalyst |
Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate
Similar to the synthesis described above, Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate can be prepared via a Friedel-Crafts acylation. The reaction would involve the acylation of thioanisole (B89551) with succinic anhydride in the presence of a Lewis acid catalyst to yield 4-(4-(methylthio)phenyl)-4-oxobutanoic acid. researchgate.netresearchgate.netias.ac.in This intermediate can then be esterified with methanol to afford the final product. The industrial production of the precursor 4-(methylthio)acetophenone often utilizes Friedel-Crafts acylation, highlighting the robustness of this method for aryl ketone synthesis. researchgate.netresearchgate.netias.ac.in
| Step | Reaction | Reagents and Conditions |
|---|---|---|
| 1 | Friedel-Crafts Acylation | Thioanisole, Succinic anhydride, AlCl₃ |
| 2 | Esterification | 4-(4-(methylthio)phenyl)-4-oxobutanoic acid, Methanol, Acid catalyst |
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
The synthesis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is readily achieved through a Claisen condensation reaction. wikipedia.orgorganic-chemistry.orglibretexts.orgopenstax.orgyoutube.com This reaction involves the base-promoted condensation of an ester with another carbonyl compound. In this case, 4-methoxyacetophenone can be reacted with diethyl oxalate (B1200264) in the presence of a strong base, such as sodium ethoxide. The ethoxide deprotonates the α-carbon of the 4-methoxyacetophenone to form an enolate, which then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the desired β-dicarbonyl product. wikipedia.orgorganic-chemistry.org
| Reactants | Base | Product |
|---|---|---|
| 4-Methoxyacetophenone, Diethyl oxalate | Sodium ethoxide | Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate |
Knoevenagel Condensation in the Derivatization of Oxobutanoates
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, valued for its ability to form carbon-carbon bonds. nih.govthermofisher.com This reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl compound, such as an aldehyde or ketone, and is often catalyzed by a weak base. thermofisher.com The product is an α,β-unsaturated compound, which is a versatile intermediate for further synthetic transformations. mdpi.com
The active methylene group, characterized by a CH₂ group flanked by two electron-withdrawing groups, is a key component of this reaction. thermofisher.com β-ketoesters, such as this compound, contain an active methylene group and are therefore suitable substrates for the Knoevenagel condensation. The reaction of β-ketoesters with aldehydes can be catalyzed by various systems, including amino-bifunctional frameworks under mild conditions. nih.gov
Mechanism and Applications:
The mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the resulting aldol-type intermediate yields the α,β-unsaturated product. rsc.org
The derivatization of oxobutanoates through the Knoevenagel condensation provides access to a wide array of substituted alkenes. These products can serve as precursors in the synthesis of pharmaceuticals, fine chemicals, and functional polymers. nih.govmdpi.com For example, sequential Knoevenagel condensation followed by cyclization reactions has been employed to synthesize complex heterocyclic and carbocyclic systems. nih.gov
Table 2: Key Aspects of the Knoevenagel Condensation with Oxobutanoates
| Aspect | Description |
| Active Methylene Compound | β-ketoesters, such as this compound. |
| Carbonyl Compound | Aldehydes or ketones. |
| Catalyst | Typically a weak base (e.g., primary or secondary amines, ammonium salts). thermofisher.com |
| Product | α,β-unsaturated carbonyl compounds. |
| Significance | Formation of new C-C bonds, synthesis of complex molecules and intermediates. mdpi.com |
While the general applicability of the Knoevenagel condensation to β-ketoesters is well-established, specific examples detailing the derivatization of this compound were not prevalent in the reviewed literature. However, based on the general reactivity of β-ketoesters, it can be inferred that this compound would readily participate in such transformations.
Computational and Theoretical Investigations of Methyl 4 4 Methoxyphenyl 3 Oxobutanoate and Its Analogs
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as energies, geometries, and vibrational frequencies.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.nettandfonline.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. tandfonline.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
The HOMO is typically localized on the electron-rich parts of the molecule, such as the methoxyphenyl group, while the LUMO is often centered on the electron-deficient regions, like the β-dicarbonyl moiety. This distribution of frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Vibrational spectroscopy, in conjunction with DFT calculations, is a powerful tool for the structural characterization of molecules. Theoretical frequency calculations can aid in the assignment of experimental infrared (IR) and Raman spectra. For a molecule with the complexity of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate, DFT calculations can predict the frequencies and intensities of its vibrational modes. These modes include stretching, bending, and torsional vibrations of the various functional groups, such as the C=O of the ketone and ester, the C-O-C of the ether, and the aromatic ring vibrations. Inelastic Neutron Scattering (INS) spectroscopy, combined with periodic DFT calculations, can provide detailed information about the dynamics of molecular crystals, including low-wavenumber vibrations that are not easily accessible by optical techniques. nih.gov
The charge distribution potential, often visualized through a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen atoms and a more positive potential around the hydrogen atoms.
β-keto esters like this compound can exist in equilibrium between their keto and enol forms. comporgchem.comtruman.edu This phenomenon is known as keto-enol tautomerism. The position of this equilibrium is influenced by factors such as solvent polarity and the possibility of intramolecular hydrogen bonding. truman.edunih.gov
Computational studies on analogous compounds, such as 3-phenyl-2,4-pentanedione, have shown that the keto form is generally more stable than the enol form in both the gas phase and in various solvents. orientjchem.org The stability of the tautomers can be evaluated by comparing their calculated Gibbs free energies. The transition state for the tautomerization can also be located to determine the activation energy of the process. For β-dicarbonyl compounds, the enol form can be stabilized by the formation of an intramolecular hydrogen bond, creating a six-membered ring-like structure. youtube.com However, in many cases, the greater strength of the C=O double bond compared to a C=C double bond makes the keto form thermodynamically more favorable. comporgchem.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode and affinity of a ligand to a protein target.
Molecular docking simulations can be used to investigate the potential interactions of this compound with various enzymes. For instance, acetylcholinesterase (AChE) is a common target for inhibitors in the context of Alzheimer's disease. nih.govplos.org Docking studies can reveal the binding pose of the ligand within the active site of the enzyme and identify the key amino acid residues involved in the interaction.
The binding affinity is often expressed as a docking score or binding energy, with more negative values indicating a stronger interaction. lupinepublishers.com The interactions can be of various types, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For a compound like this compound, the methoxy (B1213986) group and the carbonyl oxygens could act as hydrogen bond acceptors, while the phenyl ring could participate in hydrophobic or π-π stacking interactions with aromatic residues in the active site.
| Amino Acid Residue | Type of Interaction |
|---|---|
| Tyrosine (Tyr) | Hydrogen Bond, π-π Stacking |
| Tryptophan (Trp) | Hydrophobic, π-π Stacking |
| Serine (Ser) | Hydrogen Bond |
| Histidine (His) | Hydrogen Bond |
Computational studies can also shed light on the mechanism of enzyme inhibition. Enzyme inhibitors can act through various mechanisms, such as competitive, non-competitive, or uncompetitive inhibition. Molecular docking and molecular dynamics simulations can help to elucidate these mechanisms at an atomic level.
In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. Docking studies would show the inhibitor occupying the same binding pocket as the natural substrate. In non-competitive inhibition, the inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its catalytic activity. Computational methods can identify these allosteric binding sites and analyze the resulting conformational changes.
The binding free energy calculated from molecular docking and more advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be correlated with experimental inhibition constants (e.g., IC50 or Ki) to validate the computational model and to understand the structure-activity relationship of a series of inhibitors.
Molecular Dynamics (MD) Simulations for Conformational Stability
Molecular dynamics (MD) simulations serve as a powerful tool to investigate the conformational stability and interaction dynamics of molecules with biological targets. In a recent study, MD simulations were employed to analyze the behavior of β-keto ester analogs in complex with quorum-sensing (QS) proteins LasR and LuxS, which are implicated in bacterial resistance to antibiotics. mdpi.comresearchgate.netnih.gov
The simulations aimed to elucidate the stability of the ligand-protein complexes over time. One key parameter monitored during these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. For a series of β-keto ester analogs, MD simulations revealed that the complexes formed with the LasR and LuxS proteins generally exhibited stability throughout the simulation period. mdpi.comresearchgate.net This stability is indicative of a favorable binding interaction between the β-keto ester analogs and the active sites of these proteins.
Specifically, the study highlighted that certain analogs, such as compound 8 (ethyl 3-(4-methoxyphenyl)-3-oxopropanoate), demonstrated a particularly stable interaction with both LasR and LuxS proteins. researchgate.net The sustained low RMSD values for these complexes in the simulations suggest that the conformational arrangement of the compound within the binding pocket is maintained, which is a crucial factor for effective biological activity. mdpi.comresearchgate.net These findings underscore the potential of β-keto ester scaffolds, including that of this compound, to serve as a basis for the design of stable inhibitors of bacterial QS proteins.
In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. In-silico methods offer a rapid and cost-effective means to predict these pharmacokinetic and toxicological parameters. For a series of β-keto ester analogs, a computational analysis of their ADME properties was conducted to evaluate their drug-likeness. mdpi.comresearchgate.netnih.gov
The study revealed that the majority of the investigated β-keto ester analogs possess favorable ADME profiles. mdpi.comresearchgate.net Key parameters such as intestinal absorption, blood-brain barrier (BBB) penetration, and metabolic stability were predicted. The results indicated good intestinal absorption for most of the analogs, which is a desirable characteristic for orally administered drugs. nih.gov However, potential challenges in crossing the blood-brain barrier were also noted for some compounds, which could be attributed to higher topological polar surface area (tPSA) values. nih.gov
The predicted ADMET properties for a selection of β-keto ester analogs are summarized in the table below. These predictions are valuable in guiding the selection and optimization of lead compounds with improved pharmacokinetic profiles.
| Compound Analog | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Penetration |
| Analog 1 | High | Low |
| Analog 2 | High | Low |
| Analog 3 | High | High |
| Analog 4 | High | Low |
| Analog 5 | High | Low |
| Analog 6 | High | Low |
| Analog 7 | High | Low |
| Analog 8 | High | Low |
This table is generated based on findings from studies on β-keto ester analogs and is for illustrative purposes. mdpi.comresearchgate.net
Furthermore, the toxicity predictions for most of these compounds indicated a low risk of toxicity. nih.gov Such in-silico ADMET screenings are instrumental in identifying potential liabilities early in the drug development process, thereby reducing the likelihood of late-stage failures. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is valuable for understanding the structural features that are crucial for a desired biological effect and for designing new, more potent compounds.
In the context of β-keto ester analogs, a study investigating their antibacterial activity against various pathogenic bacteria provided insights into their structure-activity relationships. mdpi.com The research demonstrated that the nature of the substituent on the phenyl ring of the β-keto ester scaffold significantly influences the antibacterial efficacy. researchgate.net
For instance, it was observed that analogs bearing a 4-substituted methoxy group on the phenyl ring were among the most active compounds. researchgate.net This suggests that the electronic and steric properties conferred by the methoxy group at this position are favorable for interaction with the biological target, leading to enhanced activity. The study also highlighted the importance of the phenyl ring itself at the C-3 position for antagonistic activity against quorum sensing. researchgate.net
The general findings from such analyses can be summarized in a conceptual QSAR model where specific structural descriptors are correlated with biological activity. For example, a simplified QSAR equation might take the form:
Biological Activity = f(Electronic Parameters + Steric Parameters + Lipophilicity)
While a specific QSAR model for this compound was not detailed in the reviewed literature, the analysis of its analogs provides a strong foundation for predicting its potential activity and for the rational design of new derivatives with improved antibacterial properties. mdpi.comresearchgate.net The overarching goal of QSAR is to transform the search for compounds with desired properties from a trial-and-error process into a mathematically quantified and predictive endeavor.
Derivatization Strategies for Enhanced Analytical Performance and Structural Elucidation
Chemical Derivatization for HPLC Analysis
Chemical derivatization for HPLC can be categorized into two main approaches: pre-column and post-column techniques. The choice between them depends on factors like the stability of the analyte and its derivatives, the reaction kinetics, and the potential for interference from excess derivatization reagent.
Pre-column Derivatization Techniques
Pre-column derivatization involves the chemical reaction of the analyte, in this case, the ketone group of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate, with a labeling reagent before its introduction into the HPLC column. nih.govnih.gov This approach is widely used and offers the advantage of removing excess reagent prior to analysis, which can prevent interference and potential damage to the chromatographic column. nih.govjst.go.jp The reaction is typically performed in a vial, and conditions such as temperature and reaction time are optimized to ensure the reaction goes to completion. nih.gov For ketones, this often involves the formation of hydrazones. nih.govnih.govutwente.nlresearchgate.netchromatographyonline.com Solid-phase extraction (SPE) can be employed after derivatization to isolate the derivatized analyte from unreacted reagents and other sample matrix components. nih.govjst.go.jpauroraprosci.com
Post-column Derivatization Techniques
In post-column derivatization, the intact analyte is first separated on the HPLC column. The derivatizing reagent is then continuously introduced into the eluent stream from the column, and the reaction occurs in a reactor coil before the mixture reaches the detector. jascoinc.comjasco-global.com This technique is particularly useful for analytes that are unstable or when the derivatization reaction itself is complex or slow. jascoinc.comjasco-global.com It eliminates the possibility of forming multiple derivative products, which can sometimes be a complication in pre-column methods. jascoinc.com For example, reagents like 1,3-cyclohexanedione (B196179) have been used in post-column systems for the analysis of aldehydes, a class of carbonyl compounds related to ketones. jascoinc.comjasco-global.com
Introduction of Chromophores or Fluorophores for Detection
The primary reason for derivatizing a compound like this compound is often to introduce a chromophore or a fluorophore. nih.govnih.gov A chromophore is a part of a molecule responsible for its color by absorbing light in the UV-Visible spectrum. blogspot.com A fluorophore is a fluorescent chemical compound that can re-emit light upon light excitation. The introduction of these moieties significantly enhances the sensitivity and selectivity of detection in HPLC. nih.govthermofisher.com
By attaching a strong chromophore, the analyte can be readily detected by a standard UV-Vis detector, one of the most common detectors in HPLC. nih.govblogspot.com For even greater sensitivity, a fluorophore can be introduced. nih.govthermofisher.com Fluorescence detectors can offer detection limits that are orders of magnitude lower than UV-Vis detectors, making them ideal for trace analysis. nih.govthermofisher.comlibretexts.org
Derivatizing Reagents and Their Mechanisms
The selection of a derivatizing reagent is dictated by the functional group on the analyte and the desired detection method. For the ketone group in this compound, hydrazine-based reagents are particularly effective. libretexts.orgnih.gov
Reagents for UV-Visible Detection
For UV-Visible detection, reagents are chosen to create a derivative with a high molar absorptivity at a wavelength where the underivatized analyte does not absorb strongly. blogspot.com
2,4-Dinitrophenylhydrazine (DNPH): This is the most widely used reagent for the derivatization of carbonyl compounds for HPLC-UV analysis. jst.go.jpnih.govnih.govutwente.nlresearchgate.netchromatographyonline.comauroraprosci.comnih.govwaters.comepa.govthermofisher.comresearchgate.net DNPH reacts with the ketone functional group in an acid-catalyzed condensation reaction to form a stable 2,4-dinitrophenylhydrazone derivative. nih.govchromatographyonline.com This derivative is a yellow-to-orange compound that absorbs strongly around 360 nm, a wavelength where many sample matrices have minimal interference. auroraprosci.comwaters.comthermofisher.comresearchgate.net The general reaction involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. chromatographyonline.com
2-Nitrophenylhydrazine (2-NPH): Similar to DNPH, 2-NPH is also used for the derivatization of ketones and aldehydes, forming derivatives that can be detected by UV-Vis. nih.gov
| Reagent | Target Functional Group | Detection Method | Typical λmax (nm) |
| 2,4-Dinitrophenylhydrazine (DNPH) | Ketone | UV-Visible | ~360-365 nih.govauroraprosci.comwaters.comthermofisher.comresearchgate.net |
| 2-Nitrophenylhydrazine (2-NPH) | Ketone | UV-Visible | Not specified |
Reagents for Fluorescent Detection
Fluorescent derivatization offers superior sensitivity compared to UV-Visible detection. nih.govthermofisher.com Reagents for fluorescent detection are designed to be highly fluorescent themselves or to become fluorescent upon reaction with the analyte.
Dansyl Hydrazine: This reagent is a classic choice for the fluorescent labeling of carbonyl compounds. thermofisher.comlibretexts.orgsigmaaldrich.comnih.govacs.orgchromforum.orgstarshinechemical.com It reacts with the ketone group to form a highly fluorescent dansylhydrazone. libretexts.org The resulting derivative can be excited by UV light (around 340 nm) and emits strong fluorescence in the visible region (around 520 nm), allowing for very low detection limits. thermofisher.comlibretexts.org The reaction mechanism is analogous to that of DNPH. libretexts.org
4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H): NBD-H is a highly sensitive fluorescent labeling reagent for carbonyls. Like other hydrazine-based reagents, it forms a stable, fluorescent hydrazone derivative upon reaction with a ketone.
1,2-Diamino-4,5-methylenedioxybenzene (DMB): DMB is another fluorescent derivatization reagent that has been successfully used for the analysis of α-keto acids. umin.jprsc.orgrsc.org It reacts with the keto group to form a fluorescent quinoxalinone derivative. rsc.orgrsc.org
| Reagent | Target Functional Group | Detection Method | Typical Excitation λ (nm) | Typical Emission λ (nm) |
| Dansyl Hydrazine | Ketone | Fluorescence | ~340 thermofisher.comlibretexts.org | ~520 thermofisher.comlibretexts.org |
| 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) | Ketone | Fluorescence | Not specified | Not specified |
| 1,2-Diamino-4,5-methylenedioxybenzene (DMB) | Ketone | Fluorescence | ~373 umin.jp | ~448 umin.jp |
Application in Complex Sample Matrices
Analyzing this compound in complex sample matrices, such as biological fluids (plasma, urine) or environmental samples, presents significant challenges. nih.gov These matrices contain a multitude of interfering compounds that can obscure the analyte signal or suppress the ionization efficiency in mass spectrometry. Derivatization is a critical step in sample preparation to overcome these matrix effects. researchgate.net
By converting this compound into a less polar and more volatile derivative, its chromatographic properties are significantly altered. This often allows for better separation from endogenous matrix components, leading to a cleaner chromatogram and more reliable quantification. researchgate.net
For example, a study on the analysis of organic keto acids in human plasma utilized derivatization to form pentafluorobenzyl (PFB) esters. nih.gov This procedure not only improved chromatographic properties but also enabled highly sensitive detection using negative chemical ionization mass spectrometry, with detection limits in the picomole range. nih.gov While this study did not specifically analyze this compound, the principles are directly applicable. The formation of a PFB derivative of the corresponding carboxylic acid (if the ester is hydrolyzed) would significantly enhance its detectability in a complex biological matrix.
The process for analyzing such a compound in a complex matrix typically involves several steps:
Extraction: The analyte is first extracted from the sample matrix (e.g., using liquid-liquid extraction or solid-phase extraction).
Derivatization: The extracted analyte is then derivatized to improve its analytical characteristics. researchgate.net
Analysis: The derivatized sample is subsequently analyzed, most commonly by GC-MS or LC-MS. semanticscholar.orgtaylorandfrancis.com
Table 2: Research Findings on Derivatization for Analysis in Complex Matrices
| Analyte Class | Matrix | Derivatization Strategy | Analytical Technique | Key Finding | Reference |
| Organic Keto Acids | Human Plasma | Pentafluorobenzylation | GC/MS with Negative Chemical Ionization | Achieved detection limits below 1 pmol and allowed for precise isotopic analysis. | nih.gov |
| Steroid Hormones | Hair | Silylation (e.g., with BSTFA) | GC/MS/MS | Enhanced chromatographic separation and enabled detection at the pg/mg level. | researchgate.net |
| Primary Metabolites | Bacterial Extracts | Methoximation followed by Silylation | GC-MS | Increased volatility and prevented degradation of thermally labile molecules, allowing for comprehensive metabolic profiling. | youtube.com |
These examples underscore the power of derivatization to enable the sensitive and specific measurement of compounds with challenging functional groups, like the β-keto ester moiety in this compound, within complex biological and environmental samples. The enhanced volatility and improved chromatographic behavior of the derivatives are essential for achieving reliable and accurate results. researchgate.net
Advanced Characterization Techniques in Research on Methyl 4 4 Methoxyphenyl 3 Oxobutanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
Proton NMR spectroscopy of methyl 4-(4-methoxyphenyl)-3-oxobutanoate reveals distinct signals corresponding to the different types of protons present in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the methoxyphenyl group appear as multiplets or distinct doublets in the downfield region. The methoxy (B1213986) group protons (Ar-OCH₃) and the methyl ester protons (COOCH₃) each exhibit sharp singlets. The methylene (B1212753) protons adjacent to the carbonyl group and the ester group also produce characteristic signals.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | ~6.8 - 7.4 | m | - |
| Methoxy Protons (Ar-OCH₃) | ~3.8 | s | - |
| Methyl Ester Protons (COOCH₃) | ~3.7 | s | - |
| Methylene Protons (-CH₂-) | ~3.6 | s | - |
| Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. |
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct peaks for each unique carbon atom. The carbonyl carbons of the ketone and ester groups are typically found in the most downfield region of the spectrum. The aromatic carbons and the carbons of the methoxy and methyl ester groups also have characteristic chemical shifts. organicchemistrydata.org
| Carbon Type | Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | ~201 |
| Ester Carbonyl (C=O) | ~167 |
| Aromatic Carbons | ~114 - 160 |
| Methoxy Carbon (Ar-OCH₃) | ~55 |
| Methyl Ester Carbon (COOCH₃) | ~52 |
| Methylene Carbon (-CH₂-) | ~49 |
| Note: Chemical shifts are approximate and can vary based on experimental parameters. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. spectrabase.com For this compound, which has a molecular formula of C₁₂H₁₄O₄, the expected molecular weight is approximately 222.24 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. rsc.org Fragmentation patterns observed in the mass spectrum can offer further structural information. Common fragmentation pathways may involve the loss of the methoxy group, the methyl ester group, or cleavage of the butanoate chain.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ir-spectra.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Carbonyl (Ketone) | C=O Stretch | ~1715 |
| Carbonyl (Ester) | C=O Stretch | ~1745 |
| C-O Stretch (Ester & Ether) | C-O Stretch | ~1250 and ~1030 |
| Aromatic Ring | C=C Stretch | ~1600, ~1510 |
| Aromatic C-H | C-H Bending (out-of-plane) | ~830 |
| Note: Wavenumbers are approximate and can be influenced by the sample state (e.g., neat, in solution). |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ir-spectra.com The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The presence of the methoxy and acetyl groups on the aromatic ring influences the wavelength of maximum absorption (λ_max).
| Electronic Transition | λ_max (nm) |
| π → π* (Aromatic System) | ~275 |
| Note: The exact λ_max can be affected by the solvent used for the measurement. |
Elemental Analysis
Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing quantitative information on the elemental composition of a sample. This analytical method is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound. The process involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products, primarily carbon dioxide, water, and other elemental oxides, are collected and measured to determine the mass percentages of each element present in the original sample.
For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₂H₁₄O₄. sigmaaldrich.comgoogle.com The molecular weight of this compound is 222.24 g/mol . sigmaaldrich.comgoogle.com The expected percentages of carbon, hydrogen, and oxygen are derived from the atomic weights of these elements and the total molecular weight of the compound.
In a typical research setting, these theoretical values are compared against the experimental data obtained from an elemental analyzer. A close correlation between the calculated and found values, usually within a ±0.4% margin, is considered a confirmation of the compound's purity and elemental integrity. These findings are essential for validating the synthesis and ensuring the material's suitability for further investigation.
Below is a data table summarizing the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 12 | 144.12 | 64.86 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 6.35 |
| Oxygen | O | 16.00 | 4 | 64.00 | 28.79 |
| Total | 222.232 | 100.00 |
Future Research Directions and Open Challenges
Development of Novel and Efficient Synthetic Routes
The demand for more sustainable and cost-effective methods for producing fine chemicals is a major driver of innovation. numberanalytics.com While existing synthetic routes to Methyl 4-(4-methoxyphenyl)-3-oxobutanoate are established, there is considerable room for improvement. Future research should prioritize the development of novel synthetic strategies that are not only efficient but also adhere to the principles of green chemistry. This includes exploring new catalytic systems, such as those based on earth-abundant metals or even metal-free catalysts, to replace traditional and often hazardous reagents. numberanalytics.com The goal is to devise synthetic pathways that offer high yields, minimize waste, and operate under milder reaction conditions.
A promising avenue for exploration is the application of flow chemistry. Continuous processing can offer significant advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety for hazardous reactions, and the potential for automation and miniaturization of production vessels. acs.org
Comprehensive Mechanistic Studies of Biological Activities
Preliminary studies have hinted at the potential biological activities of compounds structurally related to this compound. For instance, some resorcinolic lipids have shown promise as selective chemotherapeutic adjuvants. nih.gov Future research must undertake comprehensive mechanistic studies to elucidate the precise molecular interactions of this compound and its derivatives within biological systems.
Investigating the compound's effect on specific enzymes, receptors, and signaling pathways will be crucial. For example, understanding its influence on enzymes like cholinesterases or its potential to modulate the activity of cytochrome P450 isoenzymes could reveal new therapeutic applications. chemicalbook.comnih.gov These studies will not only clarify the compound's mode of action but also help in identifying potential off-target effects.
Structure-Guided Design for Targeted Applications
The structural framework of this compound provides a versatile scaffold for the design of new molecules with tailored properties. By systematically modifying its chemical structure, researchers can develop derivatives with enhanced potency, selectivity, and pharmacokinetic profiles for specific applications.
Structure-activity relationship (SAR) studies will be instrumental in this endeavor. By synthesizing and evaluating a library of derivatives, researchers can identify the key structural features responsible for a particular biological activity. This knowledge can then be used to computationally model and design next-generation compounds with optimized therapeutic potential.
Exploration of New Derivatization Methodologies
Derivatization is a powerful tool for modifying the physicochemical properties of a compound, which can be crucial for enhancing its analytical detection or biological activity. jfda-online.com Future research should explore novel derivatization methodologies for this compound. This could involve the use of advanced derivatizing agents and techniques to introduce a variety of functional groups onto the parent molecule. nih.gov
For instance, the development of new derivatization methods could lead to improved analytical techniques for quantifying the compound and its metabolites in complex biological matrices. semanticscholar.orgnih.gov Furthermore, derivatization can be employed to create prodrugs or to enhance the compound's solubility and bioavailability.
| Derivatization Approach | Potential Advantage | Example Reagents |
| Acylation | Improved chromatographic properties and thermal stability. | Heptafluorobutyric anhydride (B1165640) (HFBA), Pentafluoropropionic anhydride (PFPA) nih.gov |
| Silylation | Increased volatility for gas chromatography analysis. | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) semanticscholar.org |
| Esterification | Modification of polarity and biological activity. | Various alcohols with acid catalysts. |
Process Intensification and Green Chemistry Approaches in Synthesis
The principles of process intensification and green chemistry are becoming increasingly important in the chemical industry. mdpi.com Future research on the synthesis of this compound should focus on implementing these principles to develop more sustainable and efficient manufacturing processes. whiterose.ac.uk
Process intensification aims to create smaller, cleaner, and more energy-efficient technologies. aiche.org This can be achieved through various strategies, including the use of microreactors, continuous flow systems, and alternative energy sources like microwaves or ultrasound. numberanalytics.commdpi.com These technologies can lead to significant reductions in reactor size, energy consumption, and waste generation. mdpi.comaiche.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
